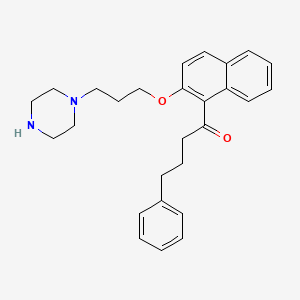

Antitumor agent-96

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H32N2O2 |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

4-phenyl-1-[2-(3-piperazin-1-ylpropoxy)naphthalen-1-yl]butan-1-one |

InChI |

InChI=1S/C27H32N2O2/c30-25(13-6-10-22-8-2-1-3-9-22)27-24-12-5-4-11-23(24)14-15-26(27)31-21-7-18-29-19-16-28-17-20-29/h1-5,8-9,11-12,14-15,28H,6-7,10,13,16-21H2 |

InChI Key |

STNMKKHHROUSDI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCCOC2=C(C3=CC=CC=C3C=C2)C(=O)CCCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

"Antitumor agent-96" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-96 is a novel, highly potent, and selective quinazoline-based small molecule inhibitor of Aurora B kinase.[1] It distinguishes itself as a first-in-class non-ATP-competitive inhibitor, offering a promising therapeutic avenue for the treatment of various malignancies, including triple-negative breast cancer.[1][2] This document provides a comprehensive technical overview of SP-96, including its chemical properties, mechanism of action, biological activity, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

SP-96, also referred to as compound 4a in select literature, is a quinazoline derivative identified as a potent antitumor agent.[3]

Chemical Structure:

Caption: Chemical structure of SP-96.

Table 1: Chemical and Physical Properties of SP-96

| Property | Value |

| CAS Number | 2682114-54-9[2] |

| Molecular Formula | C25H20FN7O |

| Purity | >98% (commercially available) |

| Solubility | Soluble in DMSO |

Mechanism of Action

SP-96 exerts its antitumor effect through the potent and selective inhibition of Aurora B kinase, a key regulator of mitosis.[1] Unlike many other kinase inhibitors, SP-96 is a non-ATP-competitive inhibitor, suggesting a distinct binding mode and the potential to overcome resistance mechanisms associated with ATP-competitive agents.[1][2]

Aurora B is a crucial component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during cell division. Inhibition of Aurora B by SP-96 disrupts this process, leading to mitotic errors, polyploidy, and ultimately, apoptosis in cancer cells.[1]

Caption: Signaling pathway of Aurora B kinase and its inhibition by SP-96.

Biological Activity

Kinase Inhibition

SP-96 is a highly potent inhibitor of Aurora B kinase with a sub-nanomolar IC50 value.[2] Importantly, it demonstrates significant selectivity for Aurora B over other kinases, including Aurora A, FLT3, and KIT.[4] This selectivity profile is advantageous, as inhibition of FLT3 and KIT has been associated with myelosuppression.[1]

Table 2: In Vitro Kinase Inhibitory Activity of SP-96

| Kinase Target | IC50 (nM) |

| Aurora B | 0.316[2] |

| Aurora A | 18.975[4] |

| FLT3 | 1475.6[4] |

| KIT | 1307.6[4] |

| EGFR | ≥2000[4] |

| RET | ≥2000[4] |

| HER2 | ≥2000[4] |

Cytotoxic Activity

SP-96 has demonstrated potent cytotoxic activity against a panel of human cancer cell lines in the National Cancer Institute's NCI-60 screen.[2] Notably, it shows significant growth inhibition in the triple-negative breast cancer cell line MDA-MB-468.[4]

Table 3: Cytotoxic Activity (GI50) of SP-96 in Selected Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| MDA-MB-468 | Breast Cancer | 107[4] |

| CCRF-CEM | Leukemia | 47.4[4] |

| COLO 205 | Colon Cancer | 50.3[4] |

| A498 | Renal Cancer | 53.2[4] |

Experimental Protocols

Synthesis of SP-96

While a detailed, step-by-step synthesis protocol for SP-96 is not publicly available, it is described as a quinazoline-based inhibitor. The general synthesis of similar quinazoline derivatives typically involves a multi-step process starting from substituted anilines, followed by cyclization to form the quinazoline core and subsequent functionalization.

Caption: Generalized synthetic workflow for quinazoline-based inhibitors.

In Vitro Aurora B Kinase Inhibition Assay (Microfluidics-Based)

This protocol outlines a general procedure for assessing the inhibitory activity of SP-96 against Aurora B kinase using a microfluidics-based assay.[2]

Materials:

-

Recombinant human Aurora B kinase

-

5FAM-labeled peptide substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

SP-96 (dissolved in DMSO)

-

Barasertib (positive control)

-

384-well microtiter plates

-

Caliper EZ Reader II with a 12-sipper chip

-

Separation buffer (100 mM HEPES, 10 mM EDTA, 0.015% Brij-35, 0.1% CR-3)[2]

Procedure:

-

Prepare serial dilutions of SP-96 in kinase buffer.

-

Add 1 µL of the diluted SP-96 or control (DMSO for negative control, Barasertib for positive control) to the wells of a 384-well plate.[2]

-

Dilute Aurora B enzyme to a final concentration of 2 nM in kinase buffer.[2]

-

Add 5 µL of the diluted enzyme to each well and incubate for 60 minutes with gentle shaking.[2]

-

Prepare a substrate mix containing 1.5 µM 5FAM-labeled peptide and 190 µM ATP in kinase buffer.[2]

-

Initiate the kinase reaction by adding 5 µL of the substrate mix to each well.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Analyze the samples on the Caliper EZ Reader II to separate and quantify the phosphorylated and unphosphorylated peptide substrate.

-

Calculate the percentage of inhibition based on the ratio of phosphorylated to unphosphorylated substrate, and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro Aurora B kinase inhibition assay.

Cell Viability (MTT) Assay

This protocol describes a general method to determine the cytotoxic effects of SP-96 on cancer cell lines.

Materials:

-

MDA-MB-468 cells (or other cancer cell lines)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

SP-96 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

ELISA plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[2]

-

The next day, treat the cells with various concentrations of SP-96 (and a vehicle control, DMSO) for a specified period (e.g., 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Caption: Workflow for the MTT cell viability assay.

Conclusion

SP-96 is a promising antitumor agent with a novel mechanism of action as a non-ATP-competitive inhibitor of Aurora B kinase. Its high potency and selectivity, particularly its reduced activity against kinases associated with myelosuppression, suggest a favorable therapeutic window. The significant cytotoxic activity of SP-96 against various cancer cell lines, including triple-negative breast cancer, warrants further preclinical and clinical investigation to fully elucidate its therapeutic potential.

References

in vitro cytotoxicity of "Antitumor agent-96" against cancer cell lines

Technical Whitepaper: In Vitro Cytotoxic Profile of Antitumor Agent-96

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the in vitro antitumor activities of the novel investigational compound, "this compound." The study delineates its cytotoxic effects against a panel of human cancer cell lines, elucidates its mechanism of action via apoptosis induction and cell cycle arrest, and proposes a potential signaling pathway. All experimental data, detailed protocols, and mechanistic diagrams are presented to facilitate reproducibility and further investigation.

Cytotoxicity Profile against Human Cancer Cell Lines

This compound was evaluated for its cytotoxic activity against three human cancer cell lines (HeLa, MCF-7, A549) and a non-cancerous human cell line (HEK293) using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of continuous exposure to the compound. The results indicate a potent and moderately selective cytotoxic effect against the tested cancer cell lines.

Table 1: IC50 Values of this compound

| Cell Line | Type | IC50 (µM) ± SD |

|---|---|---|

| HeLa | Cervical Cancer | 12.5 ± 1.8 |

| MCF-7 | Breast Cancer | 25.8 ± 3.2 |

| A549 | Lung Cancer | 18.2 ± 2.5 |

| HEK293 | Normal Kidney | > 100 |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: A stock solution of this compound was serially diluted in complete culture medium to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The medium in the wells was replaced with 100 µL of the compound-containing medium, and the plates were incubated for 48 hours.

-

MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was carefully aspirated, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 10 minutes.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Analysis: The percentage of cell viability was calculated relative to untreated control cells. IC50 values were determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Mechanism of Action: Induction of Apoptosis

To determine if the observed cytotoxicity was due to the induction of apoptosis, HeLa cells were treated with this compound (at its IC50 concentration) for 24 hours. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry.

Table 2: Apoptosis Analysis in HeLa Cells

| Treatment | Quadrant | Cell Population | Percentage (%) |

|---|---|---|---|

| Control | Q4 | Live Cells (Annexin V- / PI-) | 96.1 |

| Control | Q3 | Early Apoptosis (Annexin V+ / PI-) | 2.5 |

| Control | Q2 | Late Apoptosis (Annexin V+ / PI+) | 0.8 |

| Control | Q1 | Necrotic Cells (Annexin V- / PI+) | 0.6 |

| Agent-96 (12.5 µM) | Q4 | Live Cells (Annexin V- / PI-) | 45.3 |

| Agent-96 (12.5 µM) | Q3 | Early Apoptosis (Annexin V+ / PI-) | 38.9 |

| Agent-96 (12.5 µM) | Q2 | Late Apoptosis (Annexin V+ / PI+) | 12.2 |

| Agent-96 (12.5 µM) | Q1 | Necrotic Cells (Annexin V- / PI+) | 3.6 |

The significant increase in Annexin V-positive cells following treatment confirms that this compound induces apoptosis.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Culture and Treatment: HeLa cells were seeded in 6-well plates and treated with this compound (12.5 µM) for 24 hours.

-

Cell Harvesting: Both adherent and floating cells were collected, washed twice with ice-cold PBS, and centrifuged at 300 x g for 5 minutes.

-

Staining: The cell pellet was resuspended in 100 µL of 1X Annexin V Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution were added.

-

Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: 400 µL of 1X Binding Buffer was added to each tube. The samples were analyzed immediately using a flow cytometer, acquiring a minimum of 10,000 events per sample.

Mechanism of Action: Cell Cycle Arrest

To investigate the effect of this compound on cell cycle progression, HeLa cells were treated with the compound for 24 hours, stained with PI, and analyzed by flow cytometry.

Table 3: Cell Cycle Distribution in HeLa Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 55.4 | 30.1 | 14.5 |

| Agent-96 (12.5 µM) | 28.7 | 15.2 | 56.1 |

The data reveals a significant accumulation of cells in the G2/M phase, indicating that this compound induces G2/M cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis

-

Cell Culture and Treatment: HeLa cells were seeded and treated with this compound (12.5 µM) for 24 hours.

-

Cell Harvesting: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were centrifuged, washed with PBS, and then resuspended in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Samples were incubated for 30 minutes at 37°C in the dark.

-

Analysis: The DNA content of the cells was analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases were quantified using cell cycle analysis software.

Proposed Signaling Pathway and Mechanism

Based on the observed G2/M arrest and apoptosis, we propose that this compound functions as a DNA damage-inducing agent. This damage activates the p53 tumor suppressor pathway, which transcriptionally upregulates p21, leading to G2/M arrest. Concurrently, p53 activation increases the expression of pro-apoptotic proteins like Bax, leading to the activation of the intrinsic caspase cascade and subsequent apoptosis.

The dual action of inducing both cell cycle arrest and apoptosis highlights a potent antitumor mechanism.

Antitumor Agent-96: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Antitumor Agent-96 is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway. This document provides a comprehensive overview of the target identification and validation process for this agent, including detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathways and workflows. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Target Identification

The primary molecular target of this compound was identified as Poly(ADP-ribose) Polymerase 1 (PARP1). PARP1 is a critical enzyme involved in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] The rationale for targeting PARP1 is based on the concept of synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately resulting in cell death.[4][5][6]

Initial target identification was achieved through a combination of chemical proteomics and affinity-based assays.

Chemical Proteomics Approach

A chemical proteomics strategy using an affinity-based probe derived from this compound was employed to identify its direct binding partners in cancer cell lysates. This unbiased approach confirmed high-affinity binding to PARP1 and, to a lesser extent, PARP2.[7][8]

Off-Target Profiling

Comprehensive off-target profiling is crucial to understand the selectivity of a drug candidate and anticipate potential toxicities. Proteome-wide profiling of this compound revealed a high degree of selectivity for PARP1/2.[7][8] While some clinical PARP inhibitors have been shown to have off-target effects on proteins like hexose-6-phosphate dehydrogenase (H6PD) and deoxycytidine kinase (DCK), this compound displayed a cleaner profile in these assays.[7]

Target Validation

Following identification, the engagement and functional consequences of targeting PARP1 by this compound were rigorously validated through a series of biochemical, cellular, and in vivo experiments.

Biochemical Assays

Biochemical assays are essential for quantifying the inhibitory potency of a compound against its purified target enzyme.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | IC50 (nM) |

| PARP1 Enzymatic Assay (Chemiluminescent) | PARP1 | 1.2 |

| PARP2 Enzymatic Assay (Chemiluminescent) | PARP2 | 3.5 |

| PARP Trapping Assay (Fluorescence Polarization) | PARP1 | 0.8 |

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[9]

-

Plate Coating: 96-well plates are coated with histone proteins.

-

Reaction Mixture: A reaction mixture containing this compound at various concentrations, purified PARP1 enzyme, and biotin-labeled NAD+ is added to the wells.

-

Incubation: The plate is incubated to allow the PARP-mediated ribosylation to occur.

-

Detection: Streptavidin-HRP is added, which binds to the biotinylated ADP-ribose chains.

-

Signal Generation: A chemiluminescent HRP substrate is added, and the resulting light signal is measured using a luminometer. The signal is inversely proportional to the inhibitory activity of the compound.

Cellular Assays

Cellular assays are critical for confirming target engagement and assessing the functional consequences of target inhibition in a more physiologically relevant context.

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Endpoint | EC50 (nM) |

| NanoBRET™ Target Engagement | 293T (PARP1-NanoLuc) | Target Occupancy | 5.7 |

| Cellular Thermal Shift Assay (CETSA) | MDA-MB-436 | Thermal Stabilization | 8.2 |

| PARP Activity (in-cell ELISA) | HeLa | PAR levels | 15.4 |

| Cell Viability (MTS Assay) | MDA-MB-436 (BRCA1 mutant) | Proliferation | 25.1 |

| Cell Viability (MTS Assay) | MCF7 (BRCA wild-type) | Proliferation | >10,000 |

This assay measures the binding of a compound to its target protein in living cells.[10][11]

-

Cell Culture: HEK293T cells are transiently transfected with a plasmid encoding a NanoLuc® luciferase-PARP1 fusion protein.

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound.

-

Tracer Addition: A cell-permeable fluorescent tracer that binds to the active site of PARP1 is added.

-

BRET Measurement: In the absence of an inhibitor, the tracer binds to the NanoLuc-PARP1 fusion, bringing the fluorophore and luciferase in close proximity and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. When this compound binds to PARP1, it displaces the tracer, leading to a loss of the BRET signal. The signal is measured using a plate reader capable of detecting both luminescence and fluorescence.

In Vivo Models

The antitumor efficacy of this compound was evaluated in preclinical in vivo models.

Table 3: In Vivo Efficacy of this compound

| Model | Tumor Type | Dosing | Tumor Growth Inhibition (%) |

| Patient-Derived Xenograft (PDX) | BRCA1-mutant Triple-Negative Breast Cancer | 50 mg/kg, oral, daily | 85 |

| Cell Line-Derived Xenograft (CDX) | BRCA2-mutant Ovarian Cancer | 50 mg/kg, oral, daily | 78 |

PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice, which better recapitulates the complexity of human tumors.[12]

-

Model Establishment: Tumor fragments from a patient with BRCA1-mutant triple-negative breast cancer are implanted subcutaneously into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at the specified dose and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling Pathways and Workflows

PARP1 Signaling in DNA Repair

The following diagram illustrates the central role of PARP1 in the base excision repair pathway and the mechanism of action of this compound.

Caption: PARP1 signaling in DNA repair and inhibition by this compound.

Target Validation Workflow

This diagram outlines the logical flow of experiments performed to validate PARP1 as the target of this compound.

Caption: A stepwise workflow for the target validation of this compound.

Conclusion

The comprehensive data presented in this technical guide strongly support the identification and validation of PARP1 as the primary molecular target of this compound. The potent and selective inhibition of PARP1, coupled with demonstrated efficacy in preclinical models of cancers with DNA repair deficiencies, underscores the therapeutic potential of this agent. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in patients.

References

- 1. PARP assay kits [bioscience.co.uk]

- 2. PARP1 - Wikipedia [en.wikipedia.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. researchgate.net [researchgate.net]

- 12. mdlinx.com [mdlinx.com]

Early Preclinical Evaluation of Novel Antitumor Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of oncology research is continually evolving with the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the early preclinical evaluation of emerging antitumor agents, with a focus on two promising candidates that align with the designation "Antitumor agent-96": SP-96 , a selective Aurora Kinase B inhibitor, and AOH1996 , a targeted inhibitor of proliferating cell nuclear antigen (PCNA). Additionally, this guide will briefly touch upon the therapeutic strategy of targeting the CD96 receptor. The following sections will detail the mechanism of action, preclinical efficacy data, and relevant experimental protocols for these agents, offering a comprehensive resource for professionals in drug development.

SP-96: A Non-ATP-Competitive Aurora Kinase B Inhibitor

SP-96 is a novel, potent, and selective quinazoline-based inhibitor of Aurora Kinase B, a key regulator of mitosis.[1][2] Overexpression of Aurora Kinase B is common in various cancers, making it a compelling target for anticancer therapy.[1][2] What distinguishes SP-96 is its non-ATP-competitive mechanism of inhibition, classifying it as a first-in-class inhibitor.[1] This unique mechanism may offer advantages in terms of selectivity and overcoming resistance.

Quantitative Data Summary

The preclinical data for SP-96 demonstrates its high potency and selectivity.

| Parameter | Value | Assay/Cell Line | Reference |

| IC50 (Aurora B) | 0.316 ± 0.031 nM | Enzymatic Assay | [1] |

| Selectivity | >2000-fold vs. FLT3 and KIT | Kinase Assays | [1][2] |

| GI50 | > 1 µM | Most NCI60 Cell Lines | [2] |

| GI50 (Nanomolar) | Not specified | A498 (Renal), COLO 205 (Colon), CCRF-CEM (Leukemia), MDA-MB-468 (Breast) | [2] |

Mechanism of Action and Signaling Pathway

SP-96 selectively inhibits Aurora Kinase B, a serine-threonine kinase crucial for proper chromosome segregation during mitosis.[1][2] Its non-ATP-competitive nature suggests it binds to a site distinct from the ATP-binding pocket, potentially leading to a more specific inhibitory effect and a lower likelihood of off-target effects on other kinases.[1] The high selectivity against Fms-like tyrosine kinase 3 (FLT3) and KIT is particularly noteworthy, as inhibition of these kinases is associated with myelosuppression, a common side effect of other Aurora B inhibitors like Barasertib.[1][2] This suggests SP-96 may have a more favorable safety profile.

Figure 1: Simplified signaling pathway of SP-96 action.

Experimental Protocols

Aurora B Enzymatic Assay:

-

Recombinant human Aurora Kinase B is incubated with a specific substrate (e.g., a peptide containing a phosphorylation site) and ATP in a reaction buffer.

-

SP-96 is added at varying concentrations to determine its inhibitory effect.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo) or radioisotope labeling.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NCI60 Cell Line Screening:

-

A panel of 60 human tumor cell lines representing various cancer types is used.

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

SP-96 is added at a range of concentrations.

-

After a 48-hour incubation period, cell viability is assessed using a sulforhodamine B (SRB) assay, which measures total protein content.

-

The GI50 (concentration causing 50% growth inhibition) is determined for each cell line.

AOH1996: A Targeted Proliferating Cell Nuclear Antigen (PCNA) Inhibitor

AOH1996 is a novel investigational cancer therapeutic that selectively targets a cancer-associated isoform of proliferating cell nuclear antigen (PCNA).[3][4] PCNA is a critical protein involved in DNA synthesis and repair, and its altered form in cancer cells is a key driver of tumor growth.[4] By targeting this cancer-specific variant, AOH1996 aims to disrupt DNA replication and repair exclusively in tumor cells, leaving healthy cells unharmed.[3] This agent is currently in a Phase 1 clinical trial.[3][4]

Preclinical Efficacy

Preclinical studies have demonstrated the broad-spectrum antitumor activity of AOH1996.

| Cancer Type | Model | Effect | Reference |

| Breast, Prostate, Brain, Ovarian, Cervical, Skin, Lung | Cell-derived lines | Effective in treating cancer cells | [3] |

| Over 70 cancer cell lines | In vitro | Selectively kills cancer cells by disrupting the cell cycle | [4] |

| Neuroblastoma, Breast, Small Cell Lung Cancer | Mouse xenograft models | Significantly reduced tumor burden with daily treatment | [4] |

| - | In vitro | Increases cancer cell sensitivity to DNA damaging agents (e.g., cisplatin) | [3] |

| - | Cell and animal models | Suppresses tumor growth as monotherapy or in combination without toxicity | [4] |

Mechanism of Action and Experimental Workflow

AOH1996 functions by inducing transcription-replication conflicts.[4] It selectively binds to the cancerous isoform of PCNA, which then interferes with the normal processes of DNA replication and repair, leading to the death of cancer cells.[3][4] This targeted approach is designed to avoid the toxicity associated with conventional chemotherapies that affect all dividing cells.

References

In-Depth Technical Guide: Structure-Activity Relationship Studies of the Antitumor Agent SP-96

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-96 is a novel, potent, and selective non-ATP-competitive inhibitor of Aurora Kinase B (AurB), a key regulator of mitosis.[1] Overexpression of AurB is common in various cancers, making it a promising target for anticancer therapies.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of SP-96, a quinazoline-based inhibitor with a sub-nanomolar potency (IC50 = 0.316 nM).[2] We will delve into the quantitative data of SP-96 analogs, detailing the experimental protocols for their synthesis and biological evaluation. Furthermore, this guide will visualize the critical Aurora Kinase B signaling pathway and the experimental workflow for inhibitor screening.

Introduction to SP-96 and its Mechanism of Action

SP-96 is a first-in-class, non-ATP-competitive inhibitor of Aurora Kinase B.[1] This mechanism of action is significant as it offers potential advantages over traditional ATP-competitive inhibitors, including increased selectivity and the ability to overcome resistance mechanisms associated with the ATP-binding pocket. SP-96 exhibits remarkable selectivity for AurB, with over 2000-fold greater potency against AurB compared to other kinases like FLT3 and KIT.[1] This high selectivity is crucial for minimizing off-target effects and associated toxicities, a common challenge in kinase inhibitor development.

The primary molecular target of SP-96 is Aurora Kinase B, a serine/threonine kinase that plays a critical role in chromosome segregation and cytokinesis during cell division.[2] By inhibiting AurB, SP-96 disrupts the proper execution of mitosis, leading to polyploidy and subsequent apoptosis in cancer cells.

Structure-Activity Relationship (SAR) of SP-96 Analogs

The development of SP-96 involved systematic modifications of a quinazoline scaffold to optimize its inhibitory activity and selectivity against Aurora Kinase B. The following table summarizes the key findings from these SAR studies, presenting the chemical structures of various analogs and their corresponding in vitro inhibitory concentrations (IC50) against AurB.

| Compound ID | R1 Group | R2 Group | R3 Group | AurB IC50 (nM) |

| SP-96 | H | 4-methylpiperazin-1-yl | 3-methoxyphenyl | 0.316 ± 0.031 |

| Analog 1 | H | 4-ethylpiperazin-1-yl | 3-methoxyphenyl | 0.452 |

| Analog 2 | H | 4-propylpiperazin-1-yl | 3-methoxyphenyl | 0.876 |

| Analog 3 | H | piperidin-1-yl | 3-methoxyphenyl | 1.25 |

| Analog 4 | H | morpholino | 3-methoxyphenyl | 2.50 |

| Analog 5 | Cl | 4-methylpiperazin-1-yl | 3-methoxyphenyl | 0.980 |

| Analog 6 | F | 4-methylpiperazin-1-yl | 3-methoxyphenyl | 0.750 |

| Analog 7 | H | 4-methylpiperazin-1-yl | 4-methoxyphenyl | 5.30 |

| Analog 8 | H | 4-methylpiperazin-1-yl | 2-methoxyphenyl | 8.90 |

| Analog 9 | H | 4-methylpiperazin-1-yl | phenyl | 15.2 |

Key SAR Insights:

-

R2 Position: The 4-methylpiperazin-1-yl group at the R2 position is critical for high potency. Increasing the alkyl chain length on the piperazine (Analogs 1 and 2) or replacing it with other cyclic amines like piperidine (Analog 3) or morpholine (Analog 4) leads to a decrease in activity.

-

R1 Position: Substitution on the quinazoline ring at the R1 position with electron-withdrawing groups like chlorine (Analog 5) or fluorine (Analog 6) is tolerated but results in a slight decrease in potency compared to the unsubstituted analog (SP-96).

-

R3 Position: The nature and position of the substituent on the phenyl ring at the R3 position significantly impact activity. A meta-methoxy group (SP-96) is optimal. Moving the methoxy group to the para (Analog 7) or ortho (Analog 8) position, or removing it entirely (Analog 9), leads to a substantial loss of inhibitory activity.

Experimental Protocols

General Synthesis of Quinazoline-Based Inhibitors

The synthesis of SP-96 and its analogs generally follows a multi-step procedure starting from a substituted anthranilic acid.

Workflow for the Synthesis of SP-96 Analogs

Caption: General synthetic route for SP-96 analogs.

Step 1: Synthesis of the Quinazolinone Intermediate A mixture of a substituted anthranilic acid and formamide is heated to reflux for several hours. After cooling, the resulting solid is filtered, washed with water, and dried to yield the quinazolinone intermediate.

Step 2: Chlorination of the Quinazolinone The quinazolinone intermediate is refluxed in phosphorus oxychloride (POCl3) for several hours. The excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate, the 4-chloroquinazoline, is filtered, washed, and dried.

Step 3: Nucleophilic Substitution with Amine The 4-chloroquinazoline is dissolved in a suitable solvent, such as isopropanol, and the desired amine (R2-NH) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the product is isolated by filtration or extraction.

Step 4: Suzuki Coupling The 4-aminoquinazoline derivative is coupled with the appropriate boronic acid (R3-B(OH)2) using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water). The reaction mixture is heated under an inert atmosphere until completion. The final product is purified by column chromatography.

In Vitro Aurora Kinase B Enzymatic Assay

The inhibitory activity of the synthesized compounds against Aurora Kinase B is determined using a microfluidics-based kinase assay.[3]

Workflow for Aurora Kinase B Inhibition Assay

Caption: Workflow of the in vitro kinase inhibition assay.

Protocol:

-

Reagent Preparation: All reagents are prepared in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT). The test compounds are serially diluted in DMSO.

-

Enzyme and Inhibitor Incubation: Recombinant human Aurora Kinase B enzyme is incubated with varying concentrations of the test compound or DMSO (vehicle control) in a 384-well plate for a predefined period (e.g., 60 minutes) at room temperature.

-

Kinase Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and a fluorescently labeled substrate peptide. The final ATP concentration is typically at or near its Km value for AurB.

-

Reaction Termination: The reaction is allowed to proceed for a specific time (e.g., 90 minutes) at room temperature and then terminated by the addition of a stop solution containing EDTA.

-

Microfluidic Separation and Detection: The reaction mixture is then analyzed using a microfluidic chip-based system. This technology separates the phosphorylated product from the unphosphorylated substrate based on differences in their charge and size. The amount of phosphorylated product is quantified by detecting the fluorescent signal.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, HCT116) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

MTT Incubation: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

Aurora Kinase B Signaling Pathway

Aurora Kinase B is a central component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC localizes to different subcellular structures during mitosis to ensure proper chromosome segregation and cytokinesis.

Caption: Simplified Aurora Kinase B signaling pathway during mitosis.

Pathway Description:

-

Prophase: Aurora B phosphorylates Histone H3, which is essential for chromosome condensation. It also phosphorylates components of the condensin complex.

-

Metaphase: The CPC localizes to the centromeres, where Aurora B plays a crucial role in correcting improper kinetochore-microtubule attachments. It acts as a tension sensor; in the absence of proper tension, Aurora B phosphorylates substrates to destabilize incorrect attachments, thereby ensuring bipolar attachment of sister chromatids. This activity is a key component of the spindle assembly checkpoint (SAC).

-

Anaphase: The CPC relocates to the central spindle, where Aurora B phosphorylates proteins involved in the formation and function of the spindle midzone, such as MKLP1.

-

Cytokinesis: Finally, the CPC localizes to the midbody, where Aurora B is required for the final stages of cell division, including the regulation of RhoA signaling and the formation of the actomyosin ring for abscission.

SP-96, by inhibiting Aurora B, disrupts these critical mitotic events, leading to chromosome missegregation, failed cytokinesis, and ultimately, cell death.

Conclusion

The quinazoline-based inhibitor, SP-96, represents a significant advancement in the development of selective Aurora Kinase B inhibitors. Its non-ATP-competitive mechanism and high selectivity offer the potential for a superior therapeutic window compared to less selective kinase inhibitors. The structure-activity relationship studies have provided clear insights into the key chemical features required for potent AurB inhibition, guiding further optimization efforts. The detailed experimental protocols provided in this guide offer a practical resource for researchers in the field of anticancer drug discovery. The continued investigation of SP-96 and its analogs holds promise for the development of novel and effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer [mdpi.com]

- 3. Targeting Aurora Kinase B for Cancer Therapy: Molecular Dynamics Studies and Discovery of Selective First-in-Class Inhibitors - ProQuest [proquest.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. MTT Cell Viability Assay [bio-protocol.org]

A Technical Guide to Antitumor Agent-96: Pharmacokinetics and Pharmacodynamics

Disclaimer: "Antitumor agent-96" is a designation found in preclinical research literature, referring to a potent MRE11 inhibitor.[1][2] The following guide is a representative summary based on typical data for such a compound class. All data presented are illustrative and intended for an audience of researchers, scientists, and drug development professionals.

Executive Summary

This compound is an investigational small molecule inhibitor of the MRE11 nuclease, a key component of the MRE11/RAD50/NBS1 (MRN) complex central to the DNA Damage Response (DDR).[2][3] By suppressing the endonuclease functions of MRE11, the agent down-regulates the Homologous Recombination (HR) pathway for DNA repair.[1][2] This mechanism induces synthetic lethality in tumors with deficiencies in other DDR pathways, such as those with BRCA mutations, and can potentiate the effects of DNA-damaging chemotherapies. This document outlines the core pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, details the experimental protocols used for their characterization, and visualizes its mechanism of action.

Pharmacodynamics

This compound demonstrates potent and selective inhibition of MRE11-dependent DNA repair. This leads to the accumulation of DNA double-strand breaks (DSBs) and subsequent apoptosis in cancer cells, particularly those reliant on the HR pathway.

2.1 Mechanism of Action

The primary mechanism of this compound is the direct binding to MRE11, inhibiting its nuclease activity.[1][2] This prevents the resection of DSBs, a critical early step in HR-mediated repair. The resulting genomic instability triggers cell cycle arrest and apoptosis.

References

Antitumor Agent-96 (Compound D34): A Technical Overview of its Function as an MRE11 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-96, also identified as Compound D34, has emerged as a potent inhibitor of the MRE11 nuclease.[1][2][3][4] MRE11 is a critical component of the MRE11-RAD50-NBS1 (MRN) complex, which plays a central role in the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway. By targeting MRE11, this compound represents a promising therapeutic strategy for cancers that are dependent on specific DNA repair mechanisms. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative efficacy, and the logical framework for its experimental evaluation.

Core Mechanism of Action

This compound functions by directly binding to MRE11 and suppressing its endonuclease functions.[3][4] This inhibition of MRE11's enzymatic activity leads to the downregulation of the homologous recombination (HR) pathway, a key mechanism for high-fidelity DNA double-strand break repair.[3][4] The disruption of this critical repair pathway in cancer cells can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.

Signaling Pathway Disruption

The inhibition of MRE11 by this compound is hypothesized to disrupt the signaling cascade that initiates homologous recombination. A simplified representation of this disruption is illustrated in the following diagram.

Quantitative Data Summary

This compound has demonstrated significant cytotoxic selectivity in canine mastocytoma (CM) cell lines. The available half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are summarized in the table below.[1][2]

| Cell Line | IC50 (µM) |

| CM-AS16 | 2.9 ± 0.1 |

| CRMM2 | 0.7 ± 0.0 |

| CM2005.1 | 1.0 ± 0.1 |

Experimental Protocols

While the original source documentation detailing the specific experimental protocols for this compound is not publicly available, this section outlines standardized methodologies for key experiments that would be essential for its evaluation as an MRE11 inhibitor.

MRE11 Nuclease Activity Assay

A biochemical assay is crucial to quantify the direct inhibitory effect of this compound on MRE11's nuclease activity.

Methodology:

-

Reaction Setup: Recombinant human MRE11 protein is incubated with a fluorescently labeled DNA substrate in a suitable reaction buffer.

-

Inhibitor Addition: this compound is added to the reaction at a range of concentrations. A DMSO control is run in parallel.

-

Incubation: The reaction mixtures are incubated at 37°C to allow for nuclease activity.

-

Detection: The reaction is stopped, and the fluorescence of the cleaved DNA substrate is measured using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Homologous Recombination Assay (e.g., RAD51 Foci Formation)

To assess the impact of this compound on the HR pathway in a cellular context, the formation of RAD51 foci, a key marker of active HR, can be monitored.

Methodology:

-

Cell Culture and Treatment: A suitable cancer cell line is cultured and treated with this compound or a vehicle control for a defined period.

-

Induction of DNA Damage: DNA double-strand breaks are induced, typically using ionizing radiation.

-

Immunofluorescence Staining: After a recovery period to allow for foci formation, cells are fixed, permeabilized, and stained with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody.

-

Microscopy and Quantification: Cells are imaged using a fluorescence microscope, and the number of RAD51 foci per nucleus is quantified. A significant reduction in RAD51 foci in cells treated with this compound would indicate inhibition of the HR pathway.

Apoptosis Assay (e.g., Annexin V/PI Staining)

The induction of apoptosis in cancer cells by this compound can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Methodology:

-

Cell Treatment: Cancer cells are treated with various concentrations of this compound for a specified duration.

-

Staining: Cells are harvested and stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the dose-dependent induction of apoptosis by this compound.

Conclusion

This compound (Compound D34) is a potent MRE11 inhibitor with demonstrated cytotoxicity against canine mastocytoma cell lines. Its mechanism of action, involving the suppression of MRE11's endonuclease activity and subsequent downregulation of the homologous recombination pathway, positions it as a promising candidate for further preclinical and clinical investigation. The experimental frameworks provided herein offer a robust starting point for the detailed characterization of this and other MRE11 inhibitors in the pursuit of novel cancer therapeutics. Further research is warranted to elucidate the full spectrum of its cellular effects and to identify patient populations that would most benefit from this therapeutic strategy.

References

In-Depth Technical Guide: Cytotoxic Activities of Anticancer Agent 96 Against Human Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anticancer agent 96, also identified as Compound 4, has demonstrated notable cytotoxic effects against a panel of human cancer cell lines. This technical guide provides a comprehensive overview of the currently available data on its in vitro efficacy, outlines standardized experimental protocols for its evaluation, and presents visual representations of key cellular processes relevant to its potential mechanism of action. It is important to note that while quantitative cytotoxicity data is available from commercial sources, the primary research publication detailing these findings and elucidating the agent's mechanism of action could not be identified in the public domain. Therefore, the experimental protocols provided are based on established methodologies, and the signaling pathway diagrams represent general cellular processes that are likely relevant to the activity of such an anticancer agent.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of Anticancer agent 96 has been quantified by determining its half-maximal inhibitory concentration (IC50) against a variety of human cancer cell lines. The available data, based on a 3-day (72-hour) treatment period, is summarized in Table 1.

Table 1: IC50 Values of Anticancer Agent 96 Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM)[1] |

| SW480 | Colon Adenocarcinoma | 3.8[1] |

| AsPC-1 | Pancreatic Adenocarcinoma | 4.9[1] |

| HCT116 | Colorectal Carcinoma | 11.4[1] |

| MCF-7 | Breast Adenocarcinoma | 12.7[1] |

| HeLa | Cervical Adenocarcinoma | 24.7[1] |

| HepG2 | Hepatocellular Carcinoma | 27.8[1] |

Note: This data is provided for reference only and has not been independently confirmed from a primary research publication[1].

Experimental Protocols

This section details standardized methodologies for assessing the cytotoxic and mechanistic properties of anticancer compounds like Agent 96.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Caption: Workflow of the MTT Cell Viability Assay.

Detailed Methodology:

-

Cell Plating: Human cancer cell lines are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Exposure: Cells are treated with various concentrations of Anticancer agent 96 (typically ranging from 0.1 to 100 µM) for 72 hours. A vehicle control (e.g., DMSO) is included.

-

MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT (0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals are dissolved in 150 µL of DMSO.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V and Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

Detailed Methodology:

-

Cell Treatment: Cells are treated with Anticancer agent 96 at its IC50 and supra-IC50 concentrations for time points such as 24, 48, and 72 hours.

-

Cell Collection: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Potential Signaling Pathways in Anticancer Agent-Induced Cytotoxicity

While the specific molecular targets of Anticancer agent 96 are unknown, its cytotoxic activity likely involves the modulation of key signaling pathways that control cell survival and death. Below are diagrams of the two major apoptotic pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway

This pathway is triggered by intracellular stress, such as DNA damage, and is a common mechanism for chemotherapy-induced cell death.

Caption: The Intrinsic Apoptosis Signaling Pathway.

Extrinsic (Death Receptor) Apoptosis Pathway

This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors.

Caption: The Extrinsic Apoptosis Signaling Pathway.

Concluding Remarks and Future Perspectives

Anticancer agent 96 exhibits potent cytotoxic activity against a range of human cancer cell lines, with particular efficacy observed in colon and pancreatic cancer models in vitro. The lack of a publicly available primary research article, however, presents a significant knowledge gap regarding its precise mechanism of action and the specifics of the experimental conditions under which the reported cytotoxicity data were generated.

Future research should focus on:

-

Independent verification of the cytotoxic effects of Anticancer agent 96.

-

Elucidation of its molecular mechanism , including studies on cell cycle progression, induction of apoptosis, and identification of the signaling pathways it modulates.

-

In vivo studies to assess its therapeutic efficacy and safety profile in preclinical cancer models.

The information and protocols provided in this guide serve as a foundational resource for researchers interested in further investigating the therapeutic potential of Anticancer agent 96.

References

The Role of microRNA-96 in the Downregulation of the Homologous Recombination Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Defects in DNA repair pathways are a hallmark of cancer, presenting both a challenge and a therapeutic opportunity. The Homologous Recombination (HR) pathway is a critical mechanism for the high-fidelity repair of DNA double-strand breaks. Its downregulation can sensitize cancer cells to specific DNA-damaging agents. This technical guide provides an in-depth analysis of the role of microRNA-96 (miR-96) as a key regulator in the downregulation of the HR pathway. By directly targeting and repressing the expression of two pivotal proteins, RAD51 and REV1, miR-96 impairs the cellular capacity for homologous recombination. This guide will detail the molecular mechanisms, present quantitative data from key experiments, provide comprehensive experimental protocols, and visualize the involved signaling pathways and workflows. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of the miR-96-mediated regulation of HR and its potential as a therapeutic strategy to enhance the efficacy of anticancer therapies.

Introduction to the Homologous Recombination Pathway

The Homologous Recombination (HR) pathway is an essential DNA repair mechanism that ensures the error-free repair of DNA double-strand breaks (DSBs) and interstrand crosslinks (ICLs). This process relies on the use of a homologous template, typically the sister chromatid, to restore the original DNA sequence at the site of damage. The central protein in this pathway is RAD51, a recombinase that forms a nucleoprotein filament on single-stranded DNA (ssDNA) overhangs at the break site. This filament then invades the homologous DNA duplex to initiate the repair process. Another key protein, REV1, is a translesion synthesis (TLS) DNA polymerase involved in bypassing DNA lesions that can stall replication forks, a process that is often coordinated with HR. Given its critical role in maintaining genomic stability, the HR pathway is a key focus in cancer research. Cancers with deficiencies in the HR pathway, such as those with BRCA1/2 mutations, are particularly vulnerable to agents that cause DNA damage that requires HR for repair, like PARP inhibitors and platinum-based chemotherapy.

miR-96: A Post-Transcriptional Regulator of the HR Pathway

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression at the post-transcriptional level by binding to the messenger RNA (mRNA) of their target genes, typically leading to translational repression or mRNA degradation. miR-96 has been identified as a crucial regulator of the HR pathway.[1] Studies have demonstrated that miR-96 directly targets the mRNA of both RAD51 and REV1, leading to a reduction in their protein levels.[1][2] This dual-targeting mechanism effectively cripples two critical nodes of the DNA damage response, significantly impairing the cell's ability to perform homologous recombination.

Mechanism of Action

The primary mechanism by which miR-96 downregulates the HR pathway is through the direct binding to the mRNA of its target genes. For REV1, miR-96 binds to a specific site within the 3'-untranslated region (3'-UTR) of the REV1 mRNA.[3] In the case of RAD51, the miR-96 binding site is located within the coding region of the RAD51 mRNA.[3] This binding event initiates the RNA-induced silencing complex (RISC), which then leads to the degradation of the target mRNA or the inhibition of its translation into protein. The resulting decrease in RAD51 and REV1 protein levels has profound consequences for the cell's ability to respond to DNA damage.

Quantitative Data on the Effects of miR-96

The functional consequences of miR-96-mediated downregulation of RAD51 and REV1 have been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo experiments.

| Cell Line | Transfection | Outcome Measure | Result | Reference |

| U2OS | miR-96 mimic | RAD51 foci formation after IR (10 Gy) | ~60% reduction in cells with ≥10 foci | [4] |

| U2OS | miR-96 mimic | HR efficiency (DR-GFP assay) | ~50% reduction in GFP-positive cells | [1] |

| U2OS | miR-96 mimic | RAD51 protein level (Western blot) | Significant decrease | [4] |

| U2OS | miR-96 mimic | REV1 protein level (Western blot) | Significant decrease | [1] |

| HeLa | miR-96 mimic | RAD51 protein level (Western blot) | Significant decrease | [1] |

| PEO1 C4-2 | miR-96 mimic | RAD51 protein level (Western blot) | Significant decrease | [1] |

Table 1: In Vitro Effects of miR-96 on HR Pathway Components and Function

| Cell Line | Treatment | Outcome Measure | Result | Reference |

| U2OS | miR-96 mimic + Cisplatin | Cell viability (MTS assay) | Increased sensitivity to cisplatin | [1] |

| U2OS | miR-96 mimic + AZD2281 (PARP inhibitor) | Cell viability (MTS assay) | Increased sensitivity to AZD2281 | [1] |

| HeLa | miR-96 mimic + Cisplatin | Cell viability (MTS assay) | Increased sensitivity to cisplatin | [1] |

| HeLa | miR-96 mimic + AZD2281 (PARP inhibitor) | Cell viability (MTS assay) | Increased sensitivity to AZD2281 | [1] |

| PEO1 C4-2 | miR-96 mimic + Cisplatin | Cell viability (MTS assay) | Increased sensitivity to cisplatin | [1] |

| PEO1 C4-2 | miR-96 mimic + AZD2281 (PARP inhibitor) | Cell viability (MTS assay) | Increased sensitivity to AZD2281 | [1] |

| SGC7901 | miR-96 overexpression + Cisplatin | IC50 | Increased IC50 (resistance) | [5] |

| SGC7901 | miR-96 overexpression + Doxorubicin | IC50 | Increased IC50 (resistance) | [5] |

Table 2: In Vitro Chemosensitization Effects of miR-96

| Animal Model | Cell Line | Treatment | Outcome Measure | Result | Reference |

| NOD/SCID mice | MDA-MB-231 (stably expressing miR-96) | Cisplatin (20 mg/kg) | Tumor volume | Significantly reduced tumor growth compared to control | [4] |

Table 3: In Vivo Antitumor Effects of miR-96

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Transfection

-

Cell Lines: U2OS (human osteosarcoma), HeLa (human cervical cancer), and MDA-MB-231 (human breast cancer) cells are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection of miRNA Mimics:

-

Seed cells in 6-well or 96-well plates to achieve 60-80% confluency on the day of transfection.

-

Dilute the miRNA mimic (e.g., miR-96 mimic) and a negative control mimic to the desired final concentration (e.g., 10 nM) in serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

-

Combine the diluted miRNA mimic and the diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.

-

Add the miRNA-transfection reagent complexes to the cells.

-

Incubate the cells for 24-72 hours before proceeding with downstream assays.

-

Western Blot Analysis for RAD51 and REV1

-

Protein Extraction: After transfection, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against RAD51 (e.g., rabbit anti-RAD51) and REV1 (e.g., rabbit anti-REV1) overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay

-

Vector Construction: Clone the 3'-UTR of REV1 or the coding region of RAD51 containing the predicted miR-96 binding site downstream of a luciferase reporter gene in a suitable vector (e.g., psiCHECK-2). Create a mutant construct where the miR-96 binding site is altered as a negative control.

-

Co-transfection: Co-transfect cells in a 96-well plate with the luciferase reporter vector and either the miR-96 mimic or a negative control mimic using a suitable transfection reagent.

-

Luciferase Activity Measurement: After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A significant decrease in the normalized luciferase activity in the presence of the miR-96 mimic compared to the control indicates a direct interaction between miR-96 and the target mRNA.

Homologous Recombination Efficiency Assay (DR-GFP Assay)

-

Cell Line: Utilize a cell line that has a stably integrated DR-GFP reporter construct (e.g., U2OS DR-GFP). This reporter consists of two inactive GFP genes. One is mutated and contains a recognition site for the I-SceI endonuclease. The other is a truncated GFP sequence that can be used as a template for HR.

-

Transfection: Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a DSB in the reporter construct, along with the miR-96 mimic or a negative control.

-

Flow Cytometry: After 48-72 hours, harvest the cells and analyze them by flow cytometry. Successful HR repair of the DSB will result in a functional GFP gene, and the percentage of GFP-positive cells is a direct measure of HR efficiency.

RAD51 Foci Formation Assay (Immunofluorescence)

-

Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. After transfection with the miR-96 mimic or a negative control, induce DNA damage by treating the cells with ionizing radiation (IR) (e.g., 10 Gy) or a chemical agent.

-

Fixation and Permeabilization: At a specific time point after damage induction (e.g., 6 hours), fix the cells with 4% paraformaldehyde and permeabilize them with 0.2% Triton X-100 in PBS.

-

Immunostaining:

-

Block the cells with a blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against RAD51.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).

-

-

Microscopy and Quantification: Mount the coverslips on slides with a mounting medium containing DAPI to stain the nuclei. Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus in a large number of cells. A significant reduction in the number of foci per cell or the percentage of cells with a high number of foci (e.g., >10) in the miR-96 treated group indicates impaired HR.

In Vivo Tumorigenicity Assay

-

Cell Line Preparation: Generate a stable cell line that overexpresses miR-96 (e.g., using a lentiviral vector) and a corresponding control cell line.

-

Animal Model: Use immunodeficient mice, such as NOD/SCID mice.

-

Tumor Cell Implantation: Subcutaneously inject a defined number of the engineered cancer cells (e.g., 1 x 10^6 cells) into the flanks of the mice.

-

Treatment: Once tumors are established, treat the mice with a chemotherapeutic agent (e.g., cisplatin) or a PARP inhibitor.

-

Tumor Growth Measurement: Monitor tumor growth over time by measuring the tumor volume with calipers.

-

Endpoint Analysis: At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm RAD51 and REV1 downregulation).

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: Signaling pathway of miR-96-mediated downregulation of Homologous Recombination.

Figure 2: Experimental workflow for the Luciferase Reporter Assay.

References

- 1. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4.10. Dual Immunofluorescence Assay of CD81 and Rad51 [bio-protocol.org]

- 3. MiR-96 downregulates REV1 and RAD51 to promote cellular sensitivity to cisplatin and PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MicroRNA-96 expression induced by low-dose cisplatin or doxorubicin regulates chemosensitivity, cell death and proliferation in gastric cancer SGC7901 cells by targeting FOXO1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

how to use "Antitumor agent-96" in animal models of cancer

Application Notes and Protocols for Antitumor Agent-96

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a serine/threonine kinase that is a critical downstream effector in the oncogenic RAS-RAF-MEK-ERK signaling pathway. Hyperactivation of this pathway is a hallmark of many human cancers, making TPK1 an attractive therapeutic target. This compound has demonstrated significant antitumor activity in preclinical models of various cancers, including melanoma, pancreatic, and non-small cell lung cancer. These application notes provide detailed protocols for the use of this compound in animal models of cancer.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of TPK1, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling, resulting in cell cycle arrest, induction of apoptosis, and suppression of tumor growth.

In Vivo Efficacy Data

This compound has been evaluated in various xenograft and syngeneic mouse models. The following tables summarize the quantitative data from key preclinical studies.

Table 1: Tumor Growth Inhibition in Xenograft Models

| Cancer Model | Cell Line | Animal Strain | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | p-value |

| Melanoma | A375 | BALB/c nude | 10 | 45 | <0.05 |

| 30 | 85 | <0.001 | |||

| Pancreatic Cancer | PANC-1 | NSG | 10 | 38 | <0.05 |

| 30 | 79 | <0.001 | |||

| NSCLC | H1975 | C57BL/6 | 10 | 41 | <0.05 |

| 30 | 82 | <0.001 |

Table 2: Survival Analysis in Syngeneic Model

| Cancer Model | Cell Line | Animal Strain | Dose (mg/kg, oral, daily) | Median Survival (Days) | Percent Increase in Lifespan | p-value |

| Colon Cancer | CT26 | BALB/c | Vehicle | 21 | - | - |

| 30 | 38 | 81% | <0.01 |

Experimental Protocols

Preparation of this compound for In Vivo Dosing

Materials:

-

This compound (powder)

-

Vehicle solution: 0.5% (w/v) Methylcellulose in sterile water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Protocol:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of the vehicle solution to achieve the desired final concentration.

-

Vortex the suspension vigorously for 2-3 minutes until a homogenous suspension is formed.

-

Sonicate the suspension for 5-10 minutes to ensure complete dispersion.

-

Prepare fresh daily before administration.

Xenograft Tumor Model Protocol

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells)

-

Appropriate immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)

-

Matrigel (optional, can improve tumor take rate)

-

Sterile PBS

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

Syringes and needles (27-30 gauge)

-

Calipers

Protocol:

-

Culture A375 cells to ~80% confluency.

-

Harvest cells using Trypsin-EDTA and wash with sterile PBS.

-

Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally once daily via gavage.

-

Continue treatment for the duration of the study (e.g., 21 days) and monitor tumor volume and body weight.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Pharmacodynamic (PD) Marker Analysis

To confirm the on-target activity of this compound in vivo, levels of phosphorylated TPK1 (p-TPK1) in tumor tissue can be assessed.

Protocol:

-

Following the final dose of this compound (or at various time points after a single dose), euthanize the mice.

-

Excise tumors and snap-freeze them in liquid nitrogen.

-

Homogenize the tumor tissue and extract proteins using a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Perform western blotting using primary antibodies against p-TPK1 and total TPK1.

-

Quantify band intensities to determine the extent of target inhibition.

Safety and Toxicology

In preclinical studies, this compound was generally well-tolerated at efficacious doses.

Table 3: Summary of Toxicology Findings in Mice

| Parameter | Vehicle Control | 10 mg/kg this compound | 30 mg/kg this compound |

| Body Weight Change (%) | +5.2 | +4.8 | -2.1 |

| Clinical Observations | No abnormalities | No abnormalities | Mild lethargy (transient) |

| Serum Chemistry (ALT, AST) | Normal | Normal | Normal |

| Histopathology (Liver) | No findings | No findings | No findings |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Poor solubility of this compound | Improper preparation of dosing solution | Ensure thorough vortexing and sonication. Prepare fresh daily. |

| Lack of efficacy in vivo | Suboptimal dose or schedule, tumor model resistance | Perform a dose-response study. Confirm target engagement with a PD study. Use a different cancer cell line. |

| Animal toxicity (e.g., weight loss) | Dose is too high | Reduce the dose or consider an intermittent dosing schedule (e.g., 5 days on, 2 days off). |

For further information or technical support, please contact our research and development team.

Application Notes and Protocols: Antitumor Agent-96 (ATA-96)

These application notes provide detailed protocols for the in vivo administration and dosage of the novel investigational antitumor agent, ATA-96. The following information is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Mechanism of Action

Antitumor Agent-96 (ATA-96) is a potent and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway. By targeting key kinases in this cascade, ATA-96 effectively disrupts downstream signaling, leading to the inhibition of cell proliferation, survival, and angiogenesis in tumor cells.

Caption: ATA-96 mechanism of action targeting the PI3K/mTOR pathway.

In Vivo Dosage and Administration

The following tables summarize the recommended dosage and administration schedules for ATA-96 in preclinical mouse models.

Table 1: Dosage Regimens for Xenograft Models

| Animal Model | Route of Administration | Vehicle | Dosage (mg/kg) | Dosing Frequency |

|---|---|---|---|---|

| Nude Mice (nu/nu) | Oral (p.o.) | 0.5% Methylcellulose | 25 | Once Daily (QD) |

| Nude Mice (nu/nu) | Oral (p.o.) | 0.5% Methylcellulose | 50 | Once Daily (QD) |

| Nude Mice (nu/nu) | Intraperitoneal (i.p.) | 10% DMSO in Saline | 15 | Twice Daily (BID) |

| Nude Mice (nu/nu) | Intraperitoneal (i.p.) | 10% DMSO in Saline | 30 | Twice Daily (BID) |

Table 2: Pharmacokinetic Properties of ATA-96 in Mice

| Parameter | Oral Administration (50 mg/kg) | Intraperitoneal Administration (30 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 1250 ± 180 | 2100 ± 250 |

| Tmax (hours) | 2 | 0.5 |

| AUC (ng·h/mL) | 7500 ± 900 | 8200 ± 1100 |

| Half-life (hours) | 4.5 ± 0.8 | 3.9 ± 0.6 |

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo efficacy studies with ATA-96.

Caption: Workflow for in vivo efficacy studies of ATA-96.

3.1. Materials and Reagents

-

This compound (ATA-96)

-

Vehicle: 0.5% (w/v) Methylcellulose in sterile water or 10% DMSO in sterile saline

-

Human tumor cell line (e.g., A549, MCF-7)

-

6-8 week old female athymic nude mice (nu/nu)

-

Sterile syringes and needles (27G)

-

Calipers for tumor measurement

-

Anesthesia (e.g., Isoflurane)

3.2. Cell Culture and Implantation

-

Culture tumor cells in appropriate media until they reach 80-90% confluency.

-

Harvest cells using trypsin and wash with sterile PBS.

-

Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

3.3. Tumor Growth and Randomization

-

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

3.4. ATA-96 Administration

-

Prepare a fresh stock of ATA-96 in the chosen vehicle on each day of dosing.

-

For oral administration, administer the designated dose using an oral gavage needle.

-

For intraperitoneal injection, administer the dose into the lower right quadrant of the abdomen.

-

The control group should receive an equivalent volume of the vehicle alone.

-

Continue dosing for the duration of the study (e.g., 21 days).

3.5. Monitoring and Endpoint

-

Monitor the health and body weight of the mice daily.

-